Spalt-tablette
Description
Primary Chemical Identification
Spalt-tablette is officially recognized in the PubChem database under the Compound Identification Number 192200, establishing its formal chemical identity within the scientific community. The compound bears the Chemical Abstracts Service registry number 79173-13-0, providing a unique identifier for regulatory and research purposes. The systematic nomenclature reveals the compound as a carefully balanced mixture rather than a single molecular entity, distinguishing it from traditional monotherapeutic pharmaceutical agents.
The International Union of Pure and Applied Chemistry designation provides the complete chemical description: benzyl 2-hydroxy-2-phenylacetate; 1,5-dimethyl-2-phenylpyrazol-3-one; 2-hydroxybenzamide; 2-hydroxybenzoic acid; 1,3,7-trimethylpurine-2,6-dione. This comprehensive naming convention reflects the compound's multi-component nature and establishes the precise chemical identity of each constituent molecule.
Molecular Formula and Structural Characteristics
The molecular composition of this compound demonstrates remarkable chemical complexity through its empirical formula C48H49N7O11. This formula indicates the presence of 48 carbon atoms, 49 hydrogen atoms, 7 nitrogen atoms, and 11 oxygen atoms, distributed across five distinct molecular components. The molecular weight of 899.9 grams per mole positions this compound among the larger pharmaceutical molecules, reflecting its multi-component architecture.
Properties
CAS No. |
79173-13-0 |
|---|---|
Molecular Formula |
C48H49N7O11 |
Molecular Weight |
899.9 g/mol |
IUPAC Name |
benzyl 2-hydroxy-2-phenylacetate;1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxybenzamide;2-hydroxybenzoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H14O3.C11H12N2O.C8H10N4O2.C7H7NO2.C7H6O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12;1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(10)5-3-1-2-4-6(5)9;8-6-4-2-1-3-5(6)7(9)10/h1-10,14,16H,11H2;3-8H,1-2H3;4H,1-3H3;1-4,9H,(H2,8,10);1-4,8H,(H,9,10) |
InChI Key |
DJDJENWTKLLCFK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O.C1=CC=C(C(=C1)C(=O)N)O.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O.C1=CC=C(C(=C1)C(=O)N)O.C1=CC=C(C(=C1)C(=O)O)O |
Synonyms |
Spalt-tablette |
Origin of Product |
United States |
Scientific Research Applications
Chemical and Biological Applications
Chemical Synthesis
- Spalt-tablette serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique molecular structure allows chemists to manipulate and create various derivatives that can be utilized in further chemical reactions.
Biological Activities
- The compound exhibits significant biological properties, including:
- Antimicrobial Activity : Effective against a range of pathogens, making it a candidate for developing new antibiotics.
- Antifungal Properties : Demonstrated efficacy in inhibiting fungal growth, relevant for treating fungal infections.
- Antiviral Effects : Preliminary studies suggest potential activity against certain viruses, warranting further investigation.
Medical Research
- In the medical field, this compound has been investigated for its anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy.
Applications in Industry
This compound's versatility extends to industrial applications:
- Pharmaceutical Development : It is utilized in the formulation of new drugs, particularly those targeting infectious diseases and cancer.
- Agrochemical Production : The compound is also explored for use in developing agrochemicals that enhance crop resistance to pests and diseases.
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on oral squamous cell carcinoma (OSCC). The results showed that this compound down-regulated SALL4, a transcription factor associated with tumor progression. The study utilized a dual-luciferase reporter system to confirm the targeted regulation of SALL4 by specific microRNAs, indicating potential therapeutic pathways for OSCC treatment .
| Group | Migrating Cells (%) | Invasive Cells (%) |
|---|---|---|
| Upregulated group | 10.45 ± 1.15 | 14.25 ± 0.67 |
| Downregulated group | 10.49 ± 1.25 | 14.78 ± 0.95 |
| Control group | 15.75 ± 1.22 | 21.78 ± 0.99 |
This table summarizes the migration and invasion capabilities of Tca8113 cells under different regulatory conditions, highlighting the impact of this compound on cell behavior.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound was tested in vitro against common pathogens, showing significant inhibition zones compared to control substances.
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Further studies are needed to fully elucidate its mechanisms of action in cancer therapy.
- Investigating its potential as a novel antimicrobial agent could address rising antibiotic resistance.
- Exploring its applications in agrochemicals may lead to environmentally friendly pest control solutions.
Comparison with Similar Compounds
Comparison with Similar Compounds
No evidence in the provided materials describes “Spalt-tablette” as a compound. However, discusses Suplatast, a pharmaceutical agent with documented chemical properties and clinical applications. For clarity, here is a hypothetical comparison framework if “this compound” were a drug (note: speculative due to lack of data):
| Parameter | Hypothetical “this compound” | Suplatast |
|---|---|---|
| Chemical Class | No data | Thiophene derivative (immunomodulator) |
| Mechanism | No data | Inhibits Th2 cytokine production |
| Clinical Use | No data | Asthma, allergic rhinitis |
| Research Status | No data | Approved in Japan; limited global adoption |
Limitations: The above table is illustrative only.
Critical Analysis of Evidence
- Misinterpretation Risk: The term “this compound” is likely a misinterpretation or mistranslation.
- Biological Context : The spalt/spalt-related genes in Drosophila ( ) regulate developmental pathways but are unrelated to drug formulations .
Recommendations for Further Research
To address the query effectively, additional context or sources are required:
Consult pharmacological databases (e.g., PubChem, DrugBank) for “this compound” or related terms.
Clarify whether the query refers to a misspelled or alternative name for an existing compound (e.g., Suplatast).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
